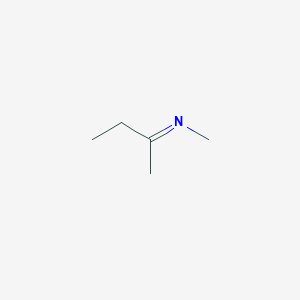
3-Nitro-4-propylbenzoic acid
Vue d'ensemble
Description
3-Nitro-4-propylbenzoic acid is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
3-Nitro-4-propylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Biological Analysis : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is a derivative of nitrobenzoic acid, has been used for determining sulfhydryl groups in biological materials. This compound reacts with blood, suggesting its potential in biological analysis and research (Ellman, 1959).
Anticonvulsant Activity : Studies on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid showed unique bonding features and physical properties, including anticonvulsant activities. This indicates the potential of 3-nitro-4-propylbenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-Nitro-4-propylbenzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence in both solution and solid-state species. This research opens avenues for applications in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).
Organometallic Chemistry : In the synthesis of chiral PCN pincer palladium(II) and nickel(II) complexes, a derivative of 3-nitrobenzoic acid was used. These complexes have applications in asymmetric synthesis and catalysis (Yang et al., 2011).
Solubility Analysis : The solubility of 3-methyl-4-nitrobenzoic acid, a close relative of 3-Nitro-4-propylbenzoic acid, has been studied in various solvents. This research contributes to our understanding of the solubility properties of nitrobenzoic acids, which is important in pharmaceutical and chemical industries (Acree et al., 2017).
Photoluminescence and Gas Sensor Properties : In the synthesis of WO3 nanoplates, p-nitrobenzoic acid was used as a structure-directing agent. This study explores the potential of nitrobenzoic acids in the development of materials with specific photoluminescence and gas sensing properties (Su et al., 2010).
Luminescent Lanthanide Ion-Based Coordination Polymers : Nitrobenzoic acid ligands have been used in the formation of luminescent lanthanide ion-based coordination polymers. These compounds, which include derivatives similar to 3-Nitro-4-propylbenzoic acid, are studied for their potential in luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).
Photochemistry for Photolabeling : The photochemistry of nitrobenzoyl azides, closely related to 3-Nitro-4-propylbenzoic acid, has been explored for their potential in photolabeling applications. These compounds could be used for labeling lipophilic sites (Woelfle et al., 1988).
Safety and Hazards
The safety information for 3-Nitro-4-propylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
3-nitro-4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRWLPVXYJGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-propylbenzoic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)











![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)